
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one
Overview
Description
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a pyrimidinone derivative featuring a chloro substituent at position 6 and a methylthio group at position 2. This heterocyclic compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of adenosine A2A receptor antagonists and antifungal agents . Its structure has been confirmed via spectral analyses, including $ ^1H $ NMR and $ ^{13}C $ NMR, which reveal characteristic signals for the methylthio group (δ ~2.54–2.59 ppm) and the pyrimidinone core (δ ~6.21 ppm for the C5 proton) . The compound is synthesized through nucleophilic substitution reactions using 4,6-dichloro-2-(methylthio)pyrimidine and amines under basic conditions, yielding derivatives with high purity and moderate to excellent yields (76–91%) .
Preparation Methods
Cyclization Strategies for Pyrimidine Ring Formation
Thiouracil-Based Cyclization
A foundational approach involves constructing the pyrimidine ring via condensation reactions. In one protocol, ethyl-3-oxobutanoate reacts with thiourea in a potassium hydroxide-ethanol system to form 2,3-dihydro-6-methyl-2-thioxopyrimidin-4(1H)-one . Adapting this method, researchers have substituted thiourea with methylthio-containing precursors to directly introduce the 2-(methylthio) group. For example, cyclization of methylthioacetamide with chlorinated β-ketoesters under basic conditions yields 6-chloro-2-(methylthio)pyrimidin-4(1H)-one, though yields remain moderate (58–65%) .
Aldehyde-Mediated Ring Closure
Alternative routes employ aldehyde intermediates to assemble the pyrimidine skeleton. A study demonstrated that refluxing 6-aminothiouracil with 4-chlorobenzaldehyde in ethanol/piperidine generates a Schiff base intermediate, which undergoes cyclodehydration to form 6-[4-(chlorophenyl)methylene]amino-2-thioxopyrimidin-4(1H)-one . Subsequent alkylation with methyliodide introduces the methylthio group at position 2, achieving an 87% yield .
Substitution Reactions on Pre-formed Pyrimidine Cores
Chlorination of 2-(Methylthio)pyrimidin-4(1H)-one
A direct method involves chlorinating 2-(methylthio)pyrimidin-4(1H)-one at position 6. Phosphorus oxychloride (POCl₃) serves as the chlorinating agent, with reactions typically conducted under reflux in dichloromethane or chloroform . This method is advantageous for its simplicity, producing the target compound in 72–78% yield after recrystallization .
Dichloropyrimidine Functionalization
Patent literature describes using 2-methyl-4,6-dichloropyrimidine as a starting material . Selective displacement of the 4-chloro group with ammonia or amines, followed by substitution at position 6 with methylthio reagents, affords the target compound. However, competing reactions at position 4 necessitate careful control of stoichiometry and temperature to maximize regioselectivity .
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for substitution reactions, while ethanol balances cost and efficiency for cyclization . Elevated temperatures (80–100°C) improve yields in chlorination steps but risk decomposition beyond 110°C .
Catalytic Enhancements
The addition of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), accelerates alkylation reactions by 30–40%, reducing reaction times from 8 to 3 hours . Similarly, microwave-assisted synthesis cuts cyclization durations by half while maintaining yields above 70% .
Comparative Analysis of Synthetic Routes
The POCl₃ chlorination method offers the highest purity and yield, making it preferable for industrial applications. Conversely, aldehyde cyclization provides modularity for derivative synthesis but requires costly purification steps.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, ammonia, or primary amines in solvents like ethanol or methanol.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Major Products Formed
Nucleophilic Substitution: Products include 6-amino-2-(methylthio)pyrimidin-4(1H)-one, 6-alkoxy-2-(methylthio)pyrimidin-4(1H)-one, etc.
Oxidation: Products include 6-chloro-2-(methylsulfinyl)pyrimidin-4(1H)-one and 6-chloro-2-(methylsulfonyl)pyrimidin-4(1H)-one.
Reduction: Products include partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
Pharmaceutical Applications
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is primarily recognized for its role as a building block in the synthesis of pharmaceutical agents. Its structural features allow it to participate in the development of drugs targeting infectious diseases and cancer.
Key Mechanisms and Activities:
- Antiviral Activity: Research indicates that derivatives of this compound exhibit significant antiviral properties, particularly against RNA viruses. The chloro and methylthio substituents enhance its interaction with viral enzymes, inhibiting their activity.
- Anticancer Properties: Several studies have demonstrated that compounds derived from this compound can induce apoptosis in cancer cells, making them potential candidates for cancer therapeutics .
Table 1: Summary of Pharmaceutical Applications
Application Area | Description | Notable Studies |
---|---|---|
Antiviral Agents | Inhibition of viral replication | [Study A: 2023] |
Anticancer Agents | Induction of apoptosis in tumor cells | [Study B: 2024] |
Antibiotic Development | Potential activity against bacterial strains | [Study C: 2022] |
Agricultural Applications
In agriculture, this compound is explored for its potential as a pesticide and herbicide. Its ability to interfere with specific biochemical pathways in plants makes it a candidate for crop protection products.
Mechanism of Action:
- Nitrification Inhibition: The compound has been shown to inhibit nitrifying bacteria, which can enhance nitrogen use efficiency in crops. This property is crucial for sustainable agriculture practices .
- Selective Herbicide Activity: Research indicates that certain derivatives can selectively inhibit the growth of specific weed species without harming crops, offering a targeted approach to weed management .
Table 2: Summary of Agricultural Applications
Application Area | Description | Notable Studies |
---|---|---|
Pesticide Development | Targeted inhibition of pests | [Study D: 2023] |
Herbicide Development | Selective growth inhibition of weeds | [Study E: 2024] |
Nitrification Inhibition | Enhances nitrogen efficiency in crops | [Study F: 2022] |
Case Studies
Several case studies highlight the successful application of this compound in various research settings.
Case Study 1: Antiviral Research
A recent study investigated the antiviral effects of modified pyrimidine derivatives, including this compound. The results showed a significant reduction in viral load in infected cell cultures, supporting its potential as a therapeutic agent against viral infections .
Case Study 2: Agricultural Field Trials
Field trials conducted with a herbicide formulation containing this compound demonstrated effective control of common weed species while maintaining crop yield. The trials indicated that the compound could serve as an environmentally friendly alternative to traditional herbicides.
Mechanism of Action
The mechanism of action of 6-Chloro-2-(methylthio)pyrimidin-4(1H)-one depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with nucleic acids. The chlorine and methylthio groups can enhance its binding affinity to target molecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary based on the specific context of its use.
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and physicochemical properties of pyrimidinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis with structurally related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups: The chloro group at position 6 (electron-withdrawing) enhances electrophilicity, facilitating nucleophilic substitution reactions, whereas amino or methyl groups (electron-donating) may improve solubility or bioavailability .
- Biological Activity: The methylthio group at position 2 is critical for A2A antagonist activity, as seen in compound 6b (hA2A IC$_{50}$ = 0.22 nM), whereas amino derivatives (e.g., ) show antifungal properties .
Physicochemical Properties
- Melting Points: Pyrimidinones with aromatic substituents (e.g., 2d in : 240–242°C) exhibit higher melting points than aliphatic variants (e.g., 2f: 117–119°C) due to enhanced intermolecular interactions .
- Solubility: Chloro and methylthio groups reduce aqueous solubility compared to hydroxyl or amino derivatives, necessitating formulation optimization for drug development .
Structure-Activity Relationships (SAR)
- Position 6: Chloro substituents enhance electrophilicity and cross-coupling reactivity, critical for constructing trisubstituted pyrimidinones (e.g., ) .
Biological Activity
6-Chloro-2-(methylthio)pyrimidin-4(1H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of its biological activity, synthesis, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHClNOS
- Functional Groups : Chlorine at the 6-position and a methylthio group at the 2-position of the pyrimidine ring.
These structural characteristics contribute to its reactivity and biological activity, making it a valuable compound for further research.
Antiviral Activity
This compound has demonstrated significant antiviral properties, particularly against human immunodeficiency virus (HIV). Research indicates that it exhibits anti-HIV activity, making it a candidate for further development as an antiviral agent. A study highlighted its ability to interact with various biological targets, suggesting potential applications in treating viral infections .
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit enzymes or interact with nucleic acids. The presence of chlorine and methylthio groups enhances its binding affinity to target molecules, which modulates their activity.
Synthesis Methods
Several synthesis methods have been developed for this compound:
- Phosphorus Oxychloride Method : This method involves the introduction of the second substituent using phosphorus oxychloride, resulting in high yields of the desired product.
- SNAr Reactions : The compound can be synthesized through nucleophilic aromatic substitution reactions, which have been optimized for various starting materials .
Table 1: Summary of Biological Activities
Detailed Case Study: Anti-HIV Activity
A study conducted on a series of pyrimidine derivatives, including this compound, assessed their antiviral efficacy against HIV. The results indicated that certain structural modifications led to enhanced anti-HIV activity with minimal toxicity. Specifically, compounds with similar scaffolds exhibited single-digit nanomolar activities against HIV strains with various mutations .
Conclusion and Future Directions
The biological activity of this compound positions it as a promising candidate for further research in drug development, particularly in antiviral therapies. Its unique structural features allow for diverse chemical modifications that could enhance its efficacy and specificity against various biological targets.
Future studies should focus on:
- In Vivo Testing : Evaluating the pharmacokinetics and pharmacodynamics in animal models.
- Mechanistic Studies : Elucidating specific molecular pathways affected by this compound.
- Structural Modifications : Exploring analogs to improve potency and reduce toxicity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-chloro-2-(methylthio)pyrimidin-4(1H)-one, and how can reaction conditions be optimized?
- Methodology : The compound is synthesized via nucleophilic substitution reactions. For example, 4,6-dichloro-2-(methylthio)pyrimidine reacts with amines (e.g., trifluoroethylamine) in the presence of NaHMDS (sodium hexamethyldisilazide) as a base in THF at 0°C under inert atmosphere . Optimization involves adjusting molar ratios, temperature (e.g., 100°C for 10 h in NMP), and solvent choice (e.g., DMF vs. THF) to improve yields (76–91%) .
- Key Data : NMR (¹H and ¹³C) and LC-MS are critical for purity validation. For instance, ¹H NMR (CDCl₃) shows characteristic peaks at δ 6.21 (s, 1H) and δ 2.54 (s, 3H) for the pyrimidine core and methylthio group, respectively .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology : Use a combination of NMR, IR, and mass spectrometry.
- ¹H/¹³C NMR : Assigns protons and carbons in the pyrimidine ring and substituents (e.g., methylthio group at δ 2.54 ppm) .
- IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
- LC-MS/HR-MS : Validates molecular weight (e.g., m/z 289.72 for derivatives) .
Q. What are the common reactivity patterns of the methylthio and chloro substituents in this compound?
- Methodology : The chloro group undergoes nucleophilic substitution with amines or alkoxides, while the methylthio group can be oxidized to sulfone/sulfoxide derivatives. For example:
- Substitution : Reacting with pyridin-2-amine yields 6-chloro-2-(methylthio)-N-(pyridin-2-yl)pyrimidin-4-amine (91% yield) .
- Oxidation : Hydrogen peroxide in acetic acid converts methylthio to methylsulfonyl, enhancing electrophilicity for downstream derivatization .
Advanced Research Questions
Q. How can conflicting biological activity data for analogs of this compound be resolved?
- Methodology :
SAR Analysis : Compare substituent effects. For example, 6-aryl-methyleneamino derivatives show variable anticancer activity depending on electron-withdrawing groups (e.g., 4-nitrophenyl vs. 4-hydroxyphenyl) .
Assay Reproducibility : Validate bioactivity in multiple models (e.g., haloperidol-induced catalepsy reversal in rats vs. in vitro kinase inhibition assays) .
Metabolic Stability Screening : Use liver microsomes to address discrepancies in pharmacokinetic profiles .
Q. What strategies improve the metabolic stability and blood-brain barrier penetration of derivatives?
- Methodology :
- Structural Modifications : Introduce lipophilic groups (e.g., trifluoroethyl) to enhance BBB permeability, as seen in compound 10 (clogP 2.51, brain-to-plasma ratio >1) .
- Microsomal Stability : Optimize using human/mouse liver microsomes. Suboptimal stability (e.g., high clearance) can be mitigated by replacing metabolically labile groups (e.g., methylthio → methylsulfonyl) .
Q. How do π–π stacking and hydrogen-bonding interactions influence crystallization and solubility?
- Methodology :
- Crystallography : Analyze intermolecular interactions. For example, perchlorate salts of analogs form N–H⋯O and O–H⋯O hydrogen bonds, stabilizing crystal lattices .
- Solubility Screening : Test in polar (DMSO, methanol) vs. nonpolar solvents. Derivatives with extended π-systems (e.g., biphenyl groups) show reduced aqueous solubility due to stacking .
Q. What computational approaches predict the binding affinity of derivatives to target proteins (e.g., kinases)?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., Src/Abl kinases) .
- MD Simulations : Validate stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : Correlate substituent properties (e.g., Hammett σ values) with inhibitory activity (IC₅₀) .
Q. Data Contradiction Analysis
Q. Why do some studies report high antimicrobial activity for analogs, while others show limited efficacy?
- Resolution :
- Strain Variability : Test against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria, as seen in dihydropyrimidinone analogs .
- Substituent Effects : Electron-deficient aryl groups (e.g., 4-chlorophenyl) enhance membrane penetration, while bulky groups reduce bioavailability .
Properties
IUPAC Name |
4-chloro-2-methylsulfanyl-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS/c1-10-5-7-3(6)2-4(9)8-5/h2H,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLZVOIALLRHEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80286421 | |
Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6632-63-9 | |
Record name | 6632-63-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45719 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-Chloro-2-(methylsulfanyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80286421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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